molecular formula C17H14ClNO3S B2579225 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 2034608-83-6

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No.: B2579225
CAS No.: 2034608-83-6
M. Wt: 347.81
InChI Key: ZRMVGEOVURDZDS-UHFFFAOYSA-N
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Description

The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(7-methoxybenzofuran-2-yl)methanone is a unique chemical entity that demonstrates significant potential in various scientific fields. This compound combines elements of both the thieno[3,2-c]pyridine and benzofuran frameworks, which are known for their interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(7-methoxybenzofuran-2-yl)methanone typically involves several key steps. One approach might start with the preparation of 2-chlorothieno[3,2-c]pyridine and 7-methoxybenzofuran-2-ylmethanol separately. The coupling reaction between these intermediates would require carefully controlled conditions, such as the use of a strong base (e.g., sodium hydride) and a coupling reagent (e.g., N,N'-carbonyldiimidazole).

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability. The use of automated systems to monitor and adjust reaction parameters in real-time would also be crucial in maintaining product consistency.

Chemical Reactions Analysis

Types of Reactions

The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(7-methoxybenzofuran-2-yl)methanone can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions might target the chlorinated thieno[3,2-c]pyridine moiety, leading to the formation of dechlorinated derivatives.

  • Substitution: : Nucleophilic substitution reactions can occur, particularly at the chloro position, to introduce different functional groups.

Common Reagents and Conditions

The reagents and conditions for these reactions typically include:

  • Oxidation: : Reagents like m-chloroperbenzoic acid (mCPBA) in a suitable solvent such as dichloromethane.

  • Reduction: : Using reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Substitution: : Nucleophiles like amines or thiols in the presence of a base, such as potassium carbonate (K2CO3), in a polar solvent.

Major Products

The major products from these reactions can vary widely depending on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in a variety of functionalized derivatives.

Scientific Research Applications

This compound finds application in several scientific domains:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules and materials.

  • Biology: : Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

  • Industry: : Utilized in the development of advanced materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(7-methoxybenzofuran-2-yl)methanone depends on its interaction with molecular targets in the biological systems. This compound might act by:

  • Binding to specific receptors: : Modulating their activity and influencing cellular signaling pathways.

  • Inhibiting enzymes: : Affecting the catalytic activities and thereby altering metabolic processes.

  • Interacting with nucleic acids: : Potentially influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenylmethanone

  • (7-methoxybenzofuran-2-yl)(4-chlorophenyl)methanone

Uniqueness

Compared to similar compounds, (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(7-methoxybenzofuran-2-yl)methanone may offer unique advantages in terms of its chemical stability, biological activity, and specificity for certain molecular targets. Its dual aromatic frameworks and functional group diversity also contribute to its distinct chemical and biological profile.

Properties

IUPAC Name

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3S/c1-21-12-4-2-3-10-7-13(22-16(10)12)17(20)19-6-5-14-11(9-19)8-15(18)23-14/h2-4,7-8H,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMVGEOVURDZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC4=C(C3)C=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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